Comprehensive Technical Guide on 2-Ethyl-4-methoxy-4-oxobutanoate: Chemical Properties, Reactivity, and Applications
Comprehensive Technical Guide on 2-Ethyl-4-methoxy-4-oxobutanoate: Chemical Properties, Reactivity, and Applications
Executive Summary
2-Ethyl-4-methoxy-4-oxobutanoate (IUPAC: 2-ethyl-4-methoxy-4-oxobutanoic acid; CAS[64434-42-0][1]), commonly referred to as 2-ethylsuccinic acid 4-methyl ester, is a highly versatile, chiral dicarboxylic acid monoester. In advanced organic synthesis and drug development, asymmetric monoesters act as critical bifunctional building blocks[2]. This compound features orthogonal reactivity—a free, sterically hindered carboxylic acid at the C1 position and a protected methyl ester at the C4 position. This guide dissects the mechanistic nuances of its reactivity, details a regioselective synthesis workflow, and provides a self-validating protocol for its application in pharmaceutical development.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-ethyl-4-methoxy-4-oxobutanoate is essential for predicting its behavior in biphasic extractions and chromatographic systems[1].
| Property | Value | Structural Significance |
| CAS Registry Number | 64434-42-0 | Unique identifier for the 4-methyl ester regioisomer. |
| Molecular Formula | C₇H₁₂O₄ | Defines the carbon skeleton and oxidation state. |
| Molecular Weight | 160.17 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Exact Mass | 160.0736 Da | Critical for high-resolution LC-MS validation. |
| H-Bond Donors | 1 | Provided by the free C1 carboxylic acid. |
| H-Bond Acceptors | 4 | Provided by the carbonyl and ether oxygens. |
| Rotatable Bonds | 4 | Confers conformational flexibility for enzyme active-site binding. |
Structural and Mechanistic Nuances
The architectural value of 2-ethyl-4-methoxy-4-oxobutanoate lies in its orthogonal reactivity and steric environment .
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Regiochemical Steric Hindrance: The ethyl group is located at the C2 position (alpha to the free carboxylic acid). This creates significant steric bulk around the C1 carboxylate. Consequently, nucleophilic attacks on the C1 carbonyl are kinetically slower than typical unbranched acids.
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Orthogonal Deprotection/Activation: The C4 methyl ester is unhindered (adjacent to a simple CH₂ group at C3). This allows the C1 acid to be selectively activated for amidation or esterification without cross-reacting with the C4 ester. Conversely, the C4 ester can be selectively reduced (e.g., via LiBH₄) or hydrolyzed under controlled alkaline conditions[3] while the C1 acid is protected or utilized elsewhere.
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Chirality: The C2 carbon is a stereocenter. Maintaining the enantiomeric purity of this stereocenter during downstream reactions is a primary mechanistic constraint, necessitating mild activation conditions to prevent enolization-driven racemization[4].
Fig 1. Orthogonal reactivity pathways of the monoester building block.
Synthesis Workflow: Regioselective Anhydride Opening
While enzymatic desymmetrization of diesters is common[5], the specific synthesis of the 4-methyl ester regioisomer (where the acid is adjacent to the ethyl group) is most efficiently achieved via the regioselective ring-opening of 2-ethylsuccinic anhydride .
Causality of Regioselectivity: When 2-ethylsuccinic anhydride is treated with anhydrous methanol, the nucleophilic alcohol preferentially attacks the less sterically hindered carbonyl at the C4 position. The C1 carbonyl, shielded by the alpha-ethyl group, remains unattacked and becomes the free carboxylic acid upon ring opening. This thermodynamic and kinetic preference ensures high regiochemical fidelity[3].
Fig 2. Regioselective synthesis of the monoester via anhydride ring-opening.
Experimental Protocol: Self-Validating Selective Amidation
To utilize 2-ethyl-4-methoxy-4-oxobutanoate as a pharmaceutical intermediate, it is frequently coupled with complex amines. Because the C1 acid is sterically hindered and the C2 alpha-proton is susceptible to base-catalyzed racemization, standard harsh coupling agents (like SOCl₂) must be avoided[4].
The following protocol utilizes EDC/HOBt to form a highly reactive, less sterically demanding active ester that overcomes the kinetic barrier of the alpha-ethyl group while preserving stereochemical integrity. The workup acts as a self-validating chemical logic gate —only the successfully coupled neutral amide survives the extraction sequence.
Step-by-Step Methodology
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Activation: Dissolve 1.0 equivalent of 2-ethyl-4-methoxy-4-oxobutanoate in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere. Cool to 0°C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes.
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Causality: 0°C minimizes thermal degradation of the transient O-acylisourea intermediate. HOBt rapidly traps this intermediate to form a stable active ester, preventing racemization at the C2 chiral center.
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Coupling: Add 1.1 eq of the target primary/secondary amine, followed dropwise by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Causality: DIPEA acts as a non-nucleophilic base, neutralizing the HCl salts of both EDC and the incoming amine without attacking the C4 methyl ester.
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Self-Validating Workup:
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Acid Wash: Quench the reaction with 1M HCl (aq) and extract with DCM. The acidic aqueous layer removes unreacted amine and urea byproducts of EDC.
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Base Wash: Wash the retained organic layer with saturated NaHCO₃ (aq). This basic wash deprotonates and removes any unreacted 2-ethyl-4-methoxy-4-oxobutanoic acid and HOBt.
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Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Validation: Analyze the crude residue via LC-MS. Because the unreacted starting materials are strictly partitioned into the aqueous phases, the presence of mass recovery in the organic phase guarantees the formation of the neutral amide product. A single peak at the expected [M+H]+ mass validates the protocol's success without requiring column chromatography.
Applications in Advanced Drug Development
Substituted succinic acid derivatives, particularly those with alkyl branches like the 2-ethyl moiety, are highly prized in medicinal chemistry[6].
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Metalloprotease Inhibitors: The succinyl backbone is a proven pharmacophore for binding the zinc ion in matrix metalloproteinases (MMPs) and neprilysin (NEP). The 2-ethyl branch provides essential lipophilicity, allowing the molecule to anchor securely into the S1' hydrophobic subsite of these enzymes[6].
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Prodrug Scaffolds: The C4 methyl ester can be retained as a lipophilic prodrug moiety to enhance oral bioavailability and cellular permeability. Once in systemic circulation, non-specific esterases cleave the methyl ester, releasing the active dicarboxylic acid pharmacophore[5].
Sources
- 1. 2-ethyl-4-methoxy-4-oxobutanoic acid - CAS号 64434-42-0 - 摩熵化学 [molaid.com]
- 2. chembk.com [chembk.com]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. US4588833A - Process for the preparation of substituted succinic acid amides - Google Patents [patents.google.com]
- 5. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
